5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid
Overview
Description
5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid is a small molecule . It belongs to the class of organic compounds known as m-phthalic acid and derivatives, which are aromatic compounds containing a benzene ring bearing a carboxylic acid group at ring carbon atoms 1 and 2 .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The chemical formula is C8H4Br3NO4 . The InChI Key is KGKQFJKPOZCZLD-UHFFFAOYSA-N .Scientific Research Applications
Protein Structure Determination
5-Amino-2,4,6-tribromoisophthalic acid has been utilized as a phasing tool for protein structure determination through MAD phasing. This method represents a novel class of compounds for heavy-atom derivatization, combining heavy atoms with amino and carboxyl groups to bind to proteins, facilitating the elucidation of protein structures (Beck, Gruene, & Sheldrick, 2010).
Coordination Polymers
Aminobenzoic acid derivatives, closely related to 5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid, have been extensively used in the synthesis of new coordination polymers. These polymers exhibit intriguing structures and properties due to the rich variety of coordination modes offered by the combination of O-atom and N-atom donors. For example, two new coordination polymers incorporating 1-aminobenzene-3,4,5-tricarboxylic acid have been prepared, showcasing the impact of different metal ions on the coordination mode and architecture of the resulting polymers (Shao, Meng, & Hou, 2019).
Corrosion Inhibition
Derivatives of 2-aminobenzene-1,3-dicarbonitriles, which share a similar structural motif with this compound, have been synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal the potential of such compounds in protecting metals against corrosion, providing insights into the design of more effective corrosion inhibitors (Verma, Quraishi, & Singh, 2015).
Luminescent Metal Organic Frameworks (MOFs)
Amine-functionalized metal organic frameworks (MOFs) incorporating amino-decorated ligands have demonstrated significant potential in various applications, including gas/vapor sorption, sensing, and photocatalysis. The strategic design of these MOFs, leveraging amino groups for functionality, indicates the broader applicability of amino-substituted compounds like this compound in advanced materials science (Das & Mandal, 2018).
Photocatalytic Performance
The effect of metal ions on the photocatalytic performance of isostructural frameworks has been studied, with results highlighting how the substitution of different metal ions can modulate the photocatalytic activity of these materials. This research underscores the importance of structural components, such as those found in this compound, in designing effective photocatalysts for environmental applications (Shao et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
It is known that the compound interacts with its target, trypsin-1, through hydrogen bonds . The presence of three bromine atoms and functional groups in the compound facilitates this interaction .
Biochemical Pathways
It is known that the compound can interact with proteins via hydrogen bonds, which could potentially influence various biochemical pathways .
Result of Action
Given its interaction with trypsin-1, it may influence protein digestion and other biological processes where trypsin-1 is involved .
Action Environment
It is known that the compound’s interaction with proteins via hydrogen bonds could potentially be influenced by factors such as ph and temperature .
properties
IUPAC Name |
5-amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKQFJKPOZCZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224892 | |
Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35453-30-6 | |
Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35453-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4,6-tribromo-1,3-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromo-5-amino-isophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86LB7G8ZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-amino-2,4,6-tribromoisophthalic acid particularly useful in crystallography?
A: This compound possesses three bromine atoms arranged in an equilateral triangle configuration within its structure . This "bromine triangle" is easily identifiable in X-ray diffraction patterns and serves as a heavy atom marker for phasing during protein structure determination using Multiple-wavelength Anomalous Dispersion (MAD) phasing .
Q2: How does 5-amino-2,4,6-tribromoisophthalic acid interact with proteins during crystallography?
A: The compound contains amino and carboxyl functional groups, in addition to the bromine atoms. These groups facilitate interactions with proteins through hydrogen bonding and electrostatic interactions . This enables its incorporation into protein crystals either through co-crystallization or soaking techniques, aiding in the structure determination process .
Q3: Beyond crystallography, what are the other applications of 5-amino-2,4,6-tribromoisophthalic acid?
A: The compound serves as a versatile building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) . It acts as a multidentate ligand, coordinating with various metal ions like Cd(II), Pb(II), Co(II), and Zn(II) through its carboxylate groups . These resulting materials exhibit interesting structural motifs and potential applications in areas like gas adsorption, catalysis, and sensing.
Q4: What are the structural features of 5-amino-2,4,6-tribromoisophthalic acid?
A: The molecular formula of 5-amino-2,4,6-tribromoisophthalic acid is C8H4Br3NO4 . It possesses a planar aromatic ring structure with two carboxyl groups, an amino group, and three bromine substituents. These functional groups enable it to engage in various intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, influencing the crystal packing and supramolecular architectures in the formed complexes.
Q5: How do cosolvents affect the structural diversity of coordination polymers formed with 5-amino-2,4,6-tribromoisophthalic acid?
A: Studies have shown that the use of different cosolvents, such as N,N-dimethylacetamide (DMA), methanol (CH3OH), or N,N-dimethylformamide (DMF), during synthesis can significantly influence the structural assembly of lead(II) coordination polymers with H2ATBIP . These cosolvents can act as coordinating ligands, affecting the coordination geometry around the metal center and leading to distinct crystal structures and potentially different material properties.
Q6: What are the fluorescence properties of materials incorporating 5-amino-2,4,6-tribromoisophthalic acid?
A: Both coordination polymers and metal-organic frameworks constructed with H2ATBIP have demonstrated interesting solid-state fluorescence properties . The fluorescence emission can be attributed to ligand-centered transitions or metal-to-ligand charge transfer (MLCT) processes, depending on the incorporated metal ion and the overall framework structure. These luminescent materials hold potential applications as chemical sensors or in optoelectronic devices.
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